Ethyl 2-(2-nitrothiophen-3-yl)sulfanylacetate
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Overview
Description
Ethyl 2-(2-nitrothiophen-3-yl)sulfanylacetate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 3-thiophenecarboxylic acid, followed by esterification and subsequent thiolation to introduce the sulfanylacetate group .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale nitration and esterification reactions. These processes are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-nitrothiophen-3-yl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of nitrothiophene derivatives.
Reduction: Formation of aminothiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 2-(2-nitrothiophen-3-yl)sulfanylacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2-nitrothiophen-3-yl)sulfanylacetate involves its interaction with biological targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The thiophene ring can also interact with biological membranes and proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-aminothiophen-3-yl)sulfanylacetate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-(2-nitrothiophen-3-yl)sulfanylacetate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(2-nitrothiophen-3-yl)acetate: Similar structure but without the sulfanyl group.
Uniqueness
This compound is unique due to the presence of both the nitro and sulfanylacetate groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
ethyl 2-(2-nitrothiophen-3-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S2/c1-2-13-7(10)5-15-6-3-4-14-8(6)9(11)12/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRJBMUOCJSSNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(SC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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